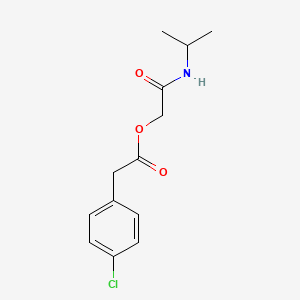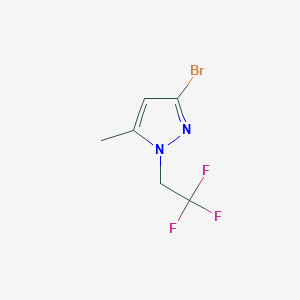![molecular formula C17H18N6OS B2505872 N-シクロペンチル-2-{[6-(ピリジン-4-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル]スルファニル}アセトアミド CAS No. 894059-75-7](/img/structure/B2505872.png)
N-シクロペンチル-2-{[6-(ピリジン-4-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル]スルファニル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group, a pyridinyl group, and a triazolopyridazine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
科学的研究の応用
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes
作用機序
Target of action
Compounds in these classes are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
These compounds generally work by making specific interactions with different target receptors . The exact mode of action would depend on the specific targets and the nature of these interactions.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some triazolothiadiazines have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds would depend on their specific chemical structures. In silico pharmacokinetic and molecular modeling studies have been summarized for some related compounds .
Result of action
The molecular and cellular effects would depend on the specific targets and the nature of the interactions. For example, some related compounds have shown effects such as inhibition of certain enzymes .
生化学分析
Biochemical Properties
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide plays a crucial role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides . This inhibition can lead to increased levels of cyclic nucleotides, thereby affecting various signaling pathways within the cell. Additionally, the compound’s interaction with proteins such as kinases can modulate their activity, leading to alterations in cellular processes .
Cellular Effects
The effects of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in various signaling pathways . This can lead to changes in gene expression and metabolic processes, ultimately affecting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific biomolecules. This compound binds to the active sites of phosphodiesterase enzymes, inhibiting their activity and preventing the breakdown of cyclic nucleotides . Additionally, it can interact with kinase enzymes, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and cellular processes, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on phosphodiesterase enzymes and other targets . Prolonged exposure to the compound can lead to degradation, which may reduce its efficacy and alter its biological effects .
Dosage Effects in Animal Models
The effects of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit phosphodiesterase enzymes and modulate kinase activity, leading to beneficial effects on cellular function and signaling pathways . At higher doses, the compound can exhibit toxic or adverse effects, such as increased heart rate and myocardial degeneration . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is involved in several metabolic pathways. The compound interacts with enzymes such as phosphodiesterases and kinases, influencing their activity and affecting metabolic flux . Additionally, the compound’s effects on cyclic nucleotide levels can impact various metabolic processes, including energy production and utilization . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and accumulation in target tissues . Additionally, binding proteins can influence the compound’s localization and distribution within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazolopyridazine core, followed by the introduction of the pyridinyl and cyclopentyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases
類似化合物との比較
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Pyrazolopyridazines: These compounds share a similar core structure and may exhibit comparable biological activities.
Triazolothiadiazines: These compounds also contain a triazole ring and are known for their diverse pharmacological properties.
Triazolopyrimidines: These compounds have a similar triazole ring fused with a pyrimidine ring and are studied for their potential therapeutic applications
The uniqueness of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.
特性
IUPAC Name |
N-cyclopentyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(19-13-3-1-2-4-13)11-25-17-21-20-15-6-5-14(22-23(15)17)12-7-9-18-10-8-12/h5-10,13H,1-4,11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKQACJSRGJVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2505793.png)
![prop-2-en-1-yl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2505800.png)


![1-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2505804.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2505811.png)
